N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide (CAS: 893997-14-3; Molecular Formula: C₂₀H₁₉N₂O₂S) is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an m-tolyl (3-methylphenyl) moiety at the 2-position. The thiazole ring is connected via an ethyl linker to a furan-2-carboxamide group. This structural framework is characteristic of bioactive molecules targeting kinases, antimicrobial pathways, or anticancer mechanisms, as seen in related compounds .
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-5-3-6-14(11-12)18-20-13(2)16(23-18)8-9-19-17(21)15-7-4-10-22-15/h3-7,10-11H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNKYKDESNFHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities. For instance, some thiazole derivatives can serve as estrogen receptor ligands, inhibit the aggregation factor of human platelets, or act as new bacterial DNA gyrase B inhibitors.
Biochemical Pathways
For example, they can inhibit urokinase and poly (ADP-ribose) polymerase-1, which are involved in the regulation of cell proliferation and DNA repair, respectively.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
The physicochemical properties of thiazole, such as its solubility in various solvents, can be influenced by environmental conditions, which in turn can affect the compound’s action and efficacy.
Comparison with Similar Compounds
Core Thiazole Derivatives
- 5-Bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide (CAS: 893997-14-3):
Differs by a bromo substituent and 3,4-dimethoxyphenyl group instead of m-tolyl. This substitution likely enhances electron-withdrawing effects, altering reactivity and binding affinity . - N-(5-Acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide: A building block for synthesizing hydrazinecarbodithioate derivatives.
- Pyridine-Thiazole Hybrids: E.g., (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. Replacing furan with pyridine introduces aromatic nitrogen, enhancing interactions with kinase ATP-binding pockets .
Furan Carboxamide Derivatives
- N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide :
The imidazole-propyl chain may improve membrane permeability, a trait absent in the target compound’s ethyl-thiazole linker .
Thiazole-Hydrazine Derivatives
- 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide :
Replaces the furan carboxamide with a phenylhydrazinecarbothioamide group, enabling chelation with metal ions, which is absent in the target compound .
Physicochemical Properties
Key Observations :
- Higher melting points (>300°C) are observed in sulfonamide-containing thiazoles due to strong intermolecular hydrogen bonding .
- Nitrofuran derivatives exhibit moderate melting points (155–160°C), influenced by nitro group polarity .
Anticancer Activity
- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2):
Features a thiazole-thiadiazole scaffold. The thiadiazole ring may enhance DNA intercalation compared to the furan carboxamide in the target compound . - Thiazole-Based Thiosemicarbazones :
Show cytotoxicity against MCF-7 cells (IC₅₀ ~10–20 μM). The thiosemicarbazone moiety enables metal chelation, a mechanism absent in the target compound .
Antimicrobial Activity
- Nitro-furan derivatives :
Exhibit antifungal activity via nitro group reduction, generating reactive intermediates. The target compound lacks this nitro group, suggesting divergent mechanisms . - Oxadiazole-thiazole hybrids :
E.g., 2-(4-methyl-2-(naphthalen-2-yl)thiazol-5-yl)-5-(methylsulfonyl)-1,3,4-oxadiazole, show activity against methicillin-resistant bacteria. Sulfonyl groups improve bioavailability compared to carboxamides .
Kinase Inhibition
- Pyridine-thiazole hybrids : Inhibit c-Met and CDK1 kinases. The pyridine-thiazole core mimics ATP-binding motifs, whereas the target compound’s furan may limit kinase affinity .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide in laboratory settings?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole core followed by coupling with the furan-2-carboxamide moiety. Key parameters include:
- Temperature control : Overheating during cyclization (e.g., thiazole ring formation) can lead to side products such as dimerization or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation, while non-polar solvents are preferred for purification .
- Catalyst optimization : Use of coupling agents like EDCI/HOBt for amidation steps improves yield compared to traditional acid chloride methods .
- Purity monitoring : HPLC or LC-MS should be employed post-synthesis to ensure >95% purity, especially given the compound’s heterocyclic complexity .
Q. How can researchers characterize the molecular structure of this compound to confirm its identity?
Advanced spectroscopic and computational methods are required:
- NMR spectroscopy : H and C NMR can identify key signals, such as the thiazole ring protons (δ 7.2–8.1 ppm) and furan carboxamide carbonyl (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak at m/z 381.12) .
- X-ray crystallography : Resolves stereochemical ambiguities in the thiazole-ethyl linker and confirms spatial orientation of the m-tolyl group .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition screens : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known thiazole-based inhibitors .
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization can quantify interactions with target proteins like Rab7b .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data across different studies?
Discrepancies in reported IC values or target selectivity may arise from:
- Varied assay conditions : Standardize parameters like cell passage number, serum concentration, and incubation time .
- Structural analogs : Subtle differences in substituents (e.g., m-tolyl vs. p-tolyl) significantly alter activity. Compare with derivatives in Table 1:
| Analog | Key Modification | IC (μM) | Target |
|---|---|---|---|
| Parent compound (this study) | m-tolyl, thiazole-ethyl linker | 2.3 ± 0.4 | EGFR |
| N-(5-R-benzyl-thiazol-2-yl) derivative | Benzyl substituent | 5.1 ± 0.7 | Aurora kinase |
| Oxadiazole-thiazole hybrid | Oxadiazole replacement | >10 | Inactive |
- Computational validation : Perform molecular docking to compare binding poses with experimental data .
Q. What strategies are effective for enhancing metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the furan ring with a thiophene or pyrazole moiety to reduce oxidative metabolism .
- Prodrug design : Introduce ester or phosphate groups at the carboxamide nitrogen to improve solubility and bioavailability .
- ADME profiling : Use in silico tools (e.g., admetSAR) to predict CYP450 interactions and prioritize derivatives with lower clearance rates .
Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?
- Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Proteomic profiling : SILAC-based quantification to detect changes in protein expression (e.g., Bcl-2, caspase-3) .
- In vivo validation : Use xenograft models to correlate tumor growth inhibition with pharmacokinetic parameters (e.g., AUC, C) .
Methodological Considerations
Q. What analytical techniques are critical for monitoring reaction progress during synthesis?
- TLC with UV visualization : Track intermediates using silica plates and iodine staining .
- In-line FTIR : Monitor carbonyl stretching (1700–1650 cm) to confirm amide bond formation .
- Reaction calorimetry : Detect exothermic events during cyclization to prevent runaway reactions .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Modify the m-tolyl group (e.g., electron-withdrawing/-donating substituents) and assess impact on potency .
- Scaffold hopping : Replace the thiazole ring with imidazole or triazole to explore new binding modes .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
